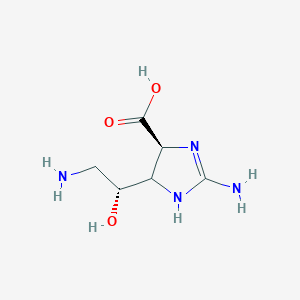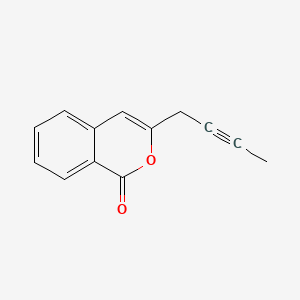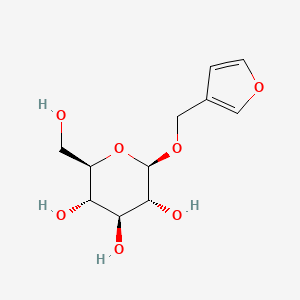
Aszonalenin
Overview
Description
Aszonalenin is an alkaloid produced by species of the fungi Neosartorya and Aspergillus . It is a neurotoxin and belongs to the class of indole derivatives, consisting of the amino acids tryptophan and anthranilic acid . This compound carries a reverse prenyl moiety at position C3 of the indoline ring .
Mechanism of Action
- Its primary targets include matrix metalloproteinases (MMPs) , which play a crucial role in tumor invasion and metastasis .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Aszonalenin plays a crucial role in biochemical reactions, particularly as an α-glucosidase inhibitor . This enzyme is essential in carbohydrate metabolism, and its inhibition can help manage conditions like type 2 diabetes . This compound interacts with α-glucosidase in a noncompetitive manner, differing from other inhibitors like acarbose . Additionally, this compound is derived from the condensation of tryptophan and anthranilic acid, followed by prenylation .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting α-glucosidase, thereby affecting carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines, impacting cell signaling pathways and gene expression related to glucose metabolism . Furthermore, this compound’s role in inhibiting α-glucosidase can modulate cellular metabolism, potentially offering therapeutic benefits for managing hyperglycemia .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α-glucosidase. This compound binds to the enzyme in a noncompetitive manner, inhibiting its activity . This binding interaction prevents the enzyme from breaking down carbohydrates into glucose, thereby reducing glucose absorption . Additionally, this compound’s structure, derived from tryptophan and anthranilic acid, allows it to effectively inhibit α-glucosidase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against α-glucosidase . Long-term effects on cellular function have also been noted, with sustained inhibition of α-glucosidase leading to prolonged reductions in glucose absorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal discomfort and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of carbohydrates into glucose . This interaction can influence metabolic flux and metabolite levels, potentially offering therapeutic benefits for managing conditions like type 2 diabetes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific tissues can impact its efficacy and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence this compound’s inhibitory activity against α-glucosidase and its overall therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aszonalenin involves the use of two recombinant prenyltransferases, AnaPT and CdpNPT . AnaPT from Neosartorya fischeri catalyzes the C3-prenylation of benzodiazepinedione, while CdpNPT from Aspergillus fumigatus catalyzes the N1-prenylation of tryptophan-containing cyclic dipeptides . These enzymes introduce prenyl moieties from opposite sides of the indoline ring system, allowing for the chemoenzymatic synthesis of four this compound stereoisomers .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Neosartorya or Aspergillus species under controlled conditions. The fungi are cultured in a medium containing dextrose, malt extract, and yeast extract, and the compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Aszonalenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield reduced indoline derivatives .
Scientific Research Applications
Aszonalenin has several scientific research applications:
Comparison with Similar Compounds
Aszonalenin is unique among indole derivatives due to its reverse prenyl moiety and specific biological activities . Similar compounds include:
Roquefortine C: Found in Penicillium roqueforti, it has a similar indole structure but different biological activities.
5-N-Acetylardeemin: Produced by Neosartorya fischeri, it is another indole derivative with unique biological functions.
These compounds highlight the diversity and potential of indole derivatives in various scientific and industrial applications.
Properties
IUPAC Name |
10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLMMDWEIUEKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398686 | |
| Record name | ASZONALENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81797-27-5 | |
| Record name | ASZONALENIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ASZONALENIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)













